molecular formula C21H22FN3 B1663845 MBP146-78 CAS No. 188343-77-3

MBP146-78

Cat. No.: B1663845
CAS No.: 188343-77-3
M. Wt: 335.4 g/mol
InChI Key: RBWNFHXBUDPAIO-UHFFFAOYSA-N
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Description

MBP146-78 is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP) dependent protein kinases. It has shown significant efficacy in inhibiting the replication of Toxoplasma gondii tachyzoites and other parasitic organisms . The compound is primarily used in scientific research to study its effects on parasitic infections and its potential therapeutic applications.

Mechanism of Action

MBP146-78, also known as “4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine” or “Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-”, is a potent and selective inhibitor of cyclic GMP (cGMP)-dependent protein kinases .

Target of Action

The primary target of this compound is cGMP-dependent protein kinases (PKG) . These kinases play a crucial role in various biological processes, including the regulation of muscle contraction, cell division, and differentiation .

Mode of Action

This compound interacts with its target, PKG, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in a dose-dependent inhibition of the enzyme’s function .

Biochemical Pathways

The inhibition of PKG by this compound affects various biochemical pathways. Specifically, it impacts the pathways that rely on the activity of PKG, such as signal transduction pathways involved in cell growth and differentiation .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and ethanol .

Result of Action

The inhibition of PKG by this compound leads to a decrease in the replication of T. gondii tachyzoites inside host cells . This suppression of parasite growth is reversible, suggesting that the compound’s action is specific and non-toxic to the host cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and, consequently, its efficacy . Furthermore, the compound’s stability could be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MBP146-78 involves multiple steps, starting with the preparation of the core pyrrole structure. The key steps include:

  • Formation of the pyrrole ring through a condensation reaction.
  • Introduction of the fluorophenyl group via a substitution reaction.
  • Addition of the piperidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MBP146-78 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce different substituents, potentially enhancing its efficacy.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships .

Scientific Research Applications

MBP146-78 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Propargite
  • Closantel
  • Crotamiton
  • Praziquantel

Comparison: MBP146-78 is unique in its high selectivity and potency as a cGMP dependent protein kinase inhibitor. Compared to similar compounds, it has shown superior efficacy in inhibiting the replication of Toxoplasma gondii and other parasites. Its reversible suppression of lytic parasite growth and low toxicity to host cells further highlight its potential as a therapeutic agent .

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWNFHXBUDPAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333333
Record name 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188343-77-3
Record name 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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